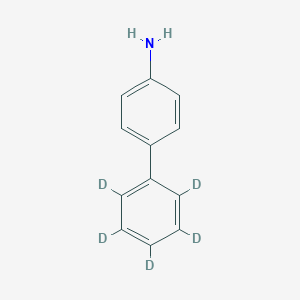

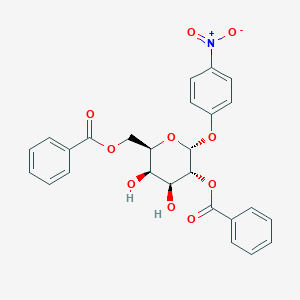

4-氨基联苯-2',3',4',5',6'-d5

描述

Synthesis Analysis

The synthesis of compounds similar to 4-Aminobiphenyl typically involves electrooxidation processes or multi-component reactions. For example, the electrooxidation of 4-aminobiphenyl in acidic aqueous solutions leads to the formation of conducting polymer films, showcasing a method that could potentially be adapted for the synthesis of specific isotopically labeled compounds (Guay, Leclerc, & Dao, 1988). Moreover, mechanochemistry has been highlighted as an efficient, solvent-free method for synthesizing derivatives through three-component reactions, offering a pathway that might be relevant for creating 4-Aminobiphenyl-2',3',4',5',6'-d5 with specific modifications (Pasha & Datta, 2014).

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements with significant electronic and steric considerations. For instance, the crystal structure analysis of various biphenyl derivatives has revealed detailed insights into their molecular geometry, including bond angles and dihedral angles, which are crucial for understanding the molecular structure of 4-Aminobiphenyl-2',3',4',5',6'-d5 (Zhang, 2013).

Chemical Reactions and Properties

Chemical reactions involving aminobiphenyl derivatives often result in the formation of polymers or other complex molecules, with the reactivity influenced by the substituents' nature and position. The electrochemical oxidation of 4-aminobiphenyl derivatives, for example, leads to radical cations, indicating a pathway that might affect the chemical reactivity of 4-Aminobiphenyl-2',3',4',5',6'-d5 in a similar manner (Hertl, Rieker, & Speiser, 1986).

Physical Properties Analysis

The physical properties of aminobiphenyl derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. For example, the synthesis and characterization of certain biphenyl compounds have shed light on their solubility and thermal properties, which are essential for predicting the behavior of 4-Aminobiphenyl-2',3',4',5',6'-d5 in various environments (Madhra, Salunke, Banerjee, & Prabha, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key to understanding the applications and handling of 4-Aminobiphenyl derivatives. Studies on related compounds have focused on their electrochemical behavior, highlighting the potential for radical formation and the influence of substituents on their chemical properties (Hertl, Rieker, & Speiser, 1986).

科学研究应用

聚合物开发

4-氨基联苯化合物已被用于高温聚酰亚胺的开发。Sidra 等人(2018 年)的研究展示了包含 4-苯氧基苯胺和苯并咪唑部分的新型二胺的合成。这些化合物被用于制备具有优异热稳定性、高玻璃化转变温度和良好机械性能的聚(苯并咪唑酰亚胺),可能在高性能材料中很有用 (Sidra 等人,2018 年)。

导电聚合物薄膜

4-氨基联苯是形成导电聚合物薄膜的关键组分。Guay、Leclerc 和 Dao(1988 年)发现,4-氨基联苯的电氧化导致形成具有纤丝状形态的导电聚合物,表现出电致变色特性。这项研究表明在电子学和材料科学中具有潜在的应用 (Guay、Leclerc 和 Dao,1988 年)。

生态毒理学评估

已研究了 4-氨基联苯对各种生态系统的影响,以评估环境风险。Chen 等人(2004 年)使用包括水蚤大量死亡和斑马鱼胚胎发育在内的测试电池证明了 4-氨基联苯对水生生物和哺乳动物细胞的毒性。这些研究强调了了解化合物对环境影响的重要性 (Chen 等人,2004 年)。

分析技术和生物标志物分析

4-氨基联苯衍生物,例如 N-脱氧鸟苷-C8-4-氨基联苯,被用作癌症风险评估中的生物标志物。Chen、Zhang 和 Vouros(2018 年)回顾了检测和量化生物样品中该生物标志物的方法。他们的研究强调了此类化合物在了解癌症分子机制中的作用 (Chen、Zhang 和 Vouros,2018 年)。

蛋白酶体抑制和癌症研究

4-氨基联苯化合物已在癌症研究中得到探索。Yan 等人(2015 年)研究了衍生自 4-氨基联苯的化合物抑制人肝癌细胞增殖的能力。这些研究有助于了解潜在的癌症疗法 (Yan 等人,2015 年)。

属性

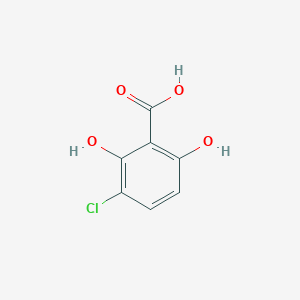

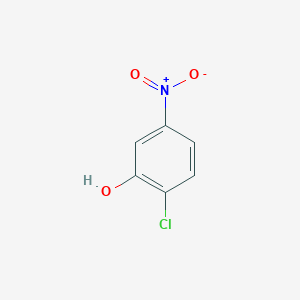

IUPAC Name |

4-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVOXQPQNTYEKQ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobiphenyl-2',3',4',5',6'-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)